4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide
Overview
Description
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H14N4O. It is a key intermediate in the synthesis of sildenafil, a well-known pharmaceutical used to treat erectile dysfunction . This compound is characterized by its pyrazole ring structure, which is a five-membered ring containing two nitrogen atoms.
Scientific Research Applications
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is a key intermediate in the synthesis of sildenafil, which is used to treat erectile dysfunction.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
Target of Action
The compound, also known as 4-amino-1-methyl-3-N-propyl-1H-pyrazole-5-carboxamide, is a key intermediate in the synthesis of Sildenafil . Sildenafil is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5), which is the primary target of this compound .
Mode of Action
As an intermediate in the synthesis of Sildenafil, this compound likely interacts with its target, PDE5, by inhibiting its action. This results in an increase in cGMP levels, leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow, thereby aiding erectile function .
Biochemical Pathways
The inhibition of PDE5 leads to an increase in cGMP levels. cGMP is a crucial component in the nitric oxide (NO) pathway, which is responsible for mediating vasodilation and thus, plays a significant role in erectile function .
Pharmacokinetics
It is metabolized primarily by the liver and excreted both in the urine and feces .
Result of Action
The ultimate result of the action of this compound, through its product Sildenafil, is the facilitation of erectile function. This is achieved by enhancing the effects of NO, leading to smooth muscle relaxation in the corpus cavernosum and increased blood flow .
Biochemical Analysis
Biochemical Properties
It is known to be soluble in chloroform, ethyl acetate, and methanol
Cellular Effects
It is known to be a potent hypolipidemic agent
Molecular Mechanism
It is suggested to be a possible inhibitor of phosphodiesterase 1
Temporal Effects in Laboratory Settings
It has a melting point of 98-101 °C (lit.) and a predicted boiling point of 325.9±42.0 °C
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the reaction of aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s with corresponding aminoazolo (azino)carboxamides . The reaction conditions often require specific reagents and controlled environments to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Comparison with Similar Compounds
- 4-Amino-2-methyl-5-propyl-2H-pyrazole-3-carboxamide
- 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide hydrochloride
Comparison: 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which makes it a crucial intermediate in the synthesis of sildenafil. Similar compounds may have different substitution patterns or additional functional groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
4-amino-2-methyl-5-propylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-4-5-6(9)7(8(10)13)12(2)11-5/h3-4,9H2,1-2H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMXDLWWQHYXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=C1N)C(=O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391592 | |
Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-02-8 | |
Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139756-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10391592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrazole-5-carboxamide, 4-amino-1-methyl-3-propyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide in the synthesis described in the research paper?
A1: this compound serves as a key building block in the synthesis of pyrazolo[4,3-d]pyrimidin-7(4H)-ones. The research demonstrates a one-pot green synthesis method where this compound reacts with various aromatic and heterocyclic aldehydes in the presence of Amberlite IR-120H resin as a catalyst []. This reaction leads to the formation of the desired pyrazolo[4,3-d]pyrimidin-7(4H)-one derivatives.
Q2: Are there any advantages to using Amberlite IR-120H resin as a catalyst in this reaction?
A2: Yes, the research highlights several benefits of using Amberlite IR-120H resin as a catalyst in this synthesis []. Firstly, it promotes a more environmentally friendly approach compared to traditional methods. Secondly, the resin can be easily recovered and reused multiple times without significant loss of catalytic activity, making the process more cost-effective and sustainable. Lastly, the reaction proceeds efficiently under relatively mild conditions using this catalyst.
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